molecular formula C11H10N4O2 B11053792 7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline

7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline

Cat. No.: B11053792
M. Wt: 230.22 g/mol
InChI Key: ZWQRWZAANUINHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline: is a heterocyclic compound that belongs to the pyrazolo[3,4-c]cinnoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a cinnoline ring, with methoxy groups at the 7 and 8 positions. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones or β-ketoesters under acidic or basic conditions.

    Cyclization to Form the Cinnoline Ring: The pyrazole intermediate undergoes cyclization with ortho-substituted aromatic compounds to form the cinnoline ring. This step often requires the use of strong acids or bases as catalysts.

    Methoxylation: The final step involves the introduction of methoxy groups at the 7 and 8 positions. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]cinnoline
  • 5-ethyl-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Comparison

7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline is unique due to its specific substitution pattern and the presence of methoxy groups at the 7 and 8 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline

InChI

InChI=1S/C11H10N4O2/c1-16-9-3-6-7-5-12-14-11(7)15-13-8(6)4-10(9)17-2/h3-5H,1-2H3,(H,12,14,15)

InChI Key

ZWQRWZAANUINHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(NN=C3)N=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.